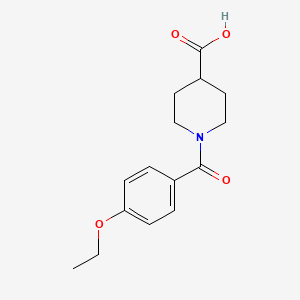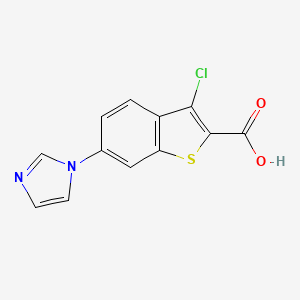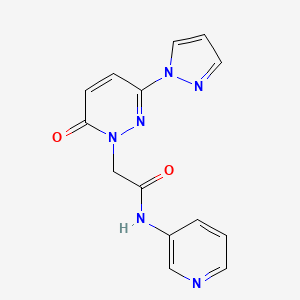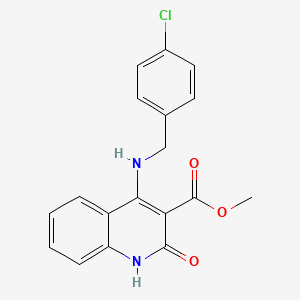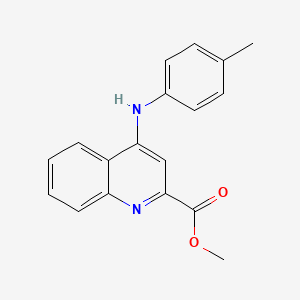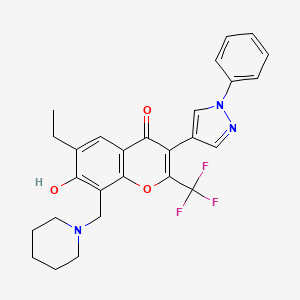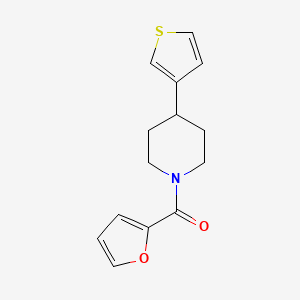
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as FTPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTPM is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves the reaction of furan-2-carboxylic acid with 4-(thiophen-3-yl)piperidine to form furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol, which is then oxidized to furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone.
Starting Materials
Furan-2-carboxylic acid, 4-(thiophen-3-yl)piperidine, Sodium borohydride, Acetic acid, Chloroform, Sodium hydroxide, Hydrogen peroxide
Reaction
Step 1: Furan-2-carboxylic acid is reacted with 4-(thiophen-3-yl)piperidine in the presence of sodium borohydride and acetic acid to form furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol., Step 2: The furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol is oxidized using hydrogen peroxide and sodium hydroxide to form furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone., Step 3: The furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is purified using chloroform.
Mecanismo De Acción
The mechanism of action of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is not fully understood, but it has been proposed that Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has also been shown to interact with various proteins, including HSP90, Bcl-2, and PARP-1, which are involved in cell survival and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several advantages for laboratory experiments, including its low molecular weight, high solubility in water, and ease of synthesis. However, Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone also has some limitations, including its low stability in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in various diseases. Further studies are also needed to determine the optimal dose and administration route of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone and to evaluate its safety and toxicity in vivo.
Aplicaciones Científicas De Investigación
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
furan-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(13-2-1-8-17-13)15-6-3-11(4-7-15)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJUEBIFWWWIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-2-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2898602.png)
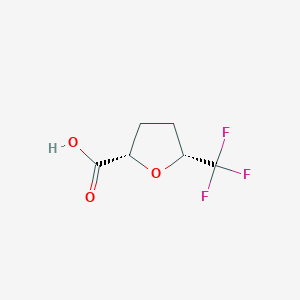
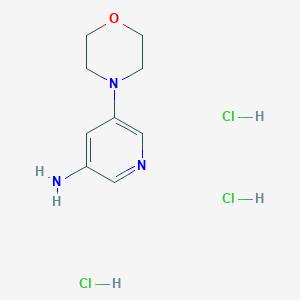
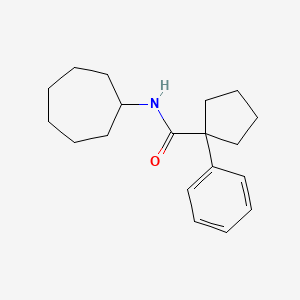
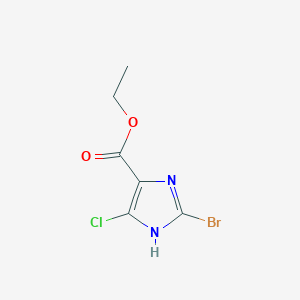
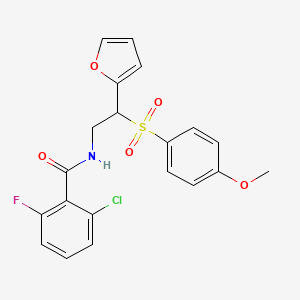
![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)

